N-(5-phenyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
N-(5-phenyl-1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a propanamide moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-aminothiazole with a suitable phenyl-substituted acylating agent. One common method involves the use of phenylacetic acid derivatives, which are reacted with 2-aminothiazole under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group in the propanamide moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)propanamide: This compound shares a similar structure but contains a chlorine atom on the benzothiazole ring.
2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamide: This derivative has a benzoyl-phenoxy group attached to the thiazole ring.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have various substituents on the thiazole ring and are known for their antifungal activity.
Uniqueness
N-(5-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group on the thiazole ring enhances its interaction with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(5-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11(15)14-12-13-8-10(16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXVNXMSIFZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967150 |
Source
|
Record name | N-(5-Phenyl-1,3-thiazol-2-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-99-5 |
Source
|
Record name | N-(5-Phenyl-1,3-thiazol-2-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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